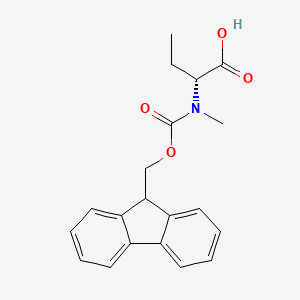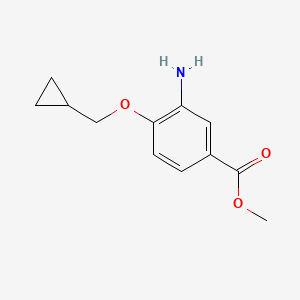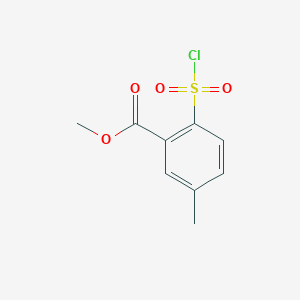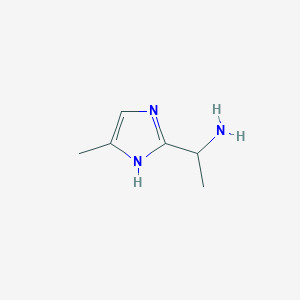
1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Descripción general
Descripción
The compound “1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also has a 2,5-dichlorophenyl group and an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, the 2,5-dichlorophenyl group, and the aldehyde group. The electron-withdrawing nature of the dichlorophenyl group and the aldehyde group could have significant effects on the electronic properties of the molecule .Chemical Reactions Analysis
The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The 1,2,3-triazole ring is generally stable but can participate in reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the dichlorophenyl group could make the compound relatively non-polar and lipophilic .Aplicaciones Científicas De Investigación
Molecular Rearrangements and Synthesis
- Molecular Rearrangements : A study by L'abbé et al. (1990) explores the rearrangements of 4-iminomethyl-1,2,3-triazoles, which can be applied to synthesize 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde. This demonstrates the potential of 1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde in complex molecular rearrangements (L'abbé, Bruynseels, Delbeke, & Toppet, 1990).
Potential in Antimicrobial Agents Synthesis
- Antimicrobial Agent Development : A study by Bhat et al. (2016) demonstrates the synthesis of new 1,2,3-triazolyl pyrazole derivatives using a Vilsmeier–Haack reaction approach, highlighting potential applications in developing antimicrobial agents. The compounds show broad-spectrum antimicrobial activities, showcasing the relevance of 1,2,3-triazoles in medicinal chemistry (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Applications in Crystallography and Structural Analysis
- Crystallography : Research by Gonzaga et al. (2016) on the crystal structures of 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde demonstrates its use in understanding structural properties of organic compounds. This compound exhibits significant α-glycosidase inhibition activity, linking its structure to potential biochemical applications (Gonzaga, Silva, Ferreira, Wardell, & Wardell, 2016).
Applications in Fluorescence Probing and Cell Detection
- Fluorescence Probing : A 2019 study by Chu et al. describes the synthesis of a new fluorescence probe using a 1,2,3-triazole derivative. This probe demonstrates high selectivity and sensitivity towards homocysteine, indicating its potential use in biological systems and cell detection (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).
Antimicrobial and Antioxidant Properties
- Antimicrobial and Antioxidant Activities : The study by Swamy et al. (2019) synthesizes derivatives of 1-phenyl-1H-1,2,3-triazole-4-carbaldehyde and tests them against bacterial and fungal organisms. This research underscores the antimicrobial and potential antioxidant properties of compounds derived from 1,2,3-triazoles (Swamy, Swapna, Sandeep, & Venkateswar Rao, 2019).
Probing Mechanisms in Organic Chemistry
- Organic Chemistry Mechanisms : A paper by Albert and Taguchi (1973) investigates 4-aminotriazole-5-carbaldehydes, providing insights into mechanisms relevant to organic chemistry. This research can potentially guide further studies involving 1,2,3-triazoles in various chemical reactions and transformations (Albert & Taguchi, 1973).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-1-2-8(11)9(3-6)14-4-7(5-15)12-13-14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGMWWGNZNNIKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=C(N=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301195059 | |
| Record name | 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde | |
CAS RN |
1325724-93-3 | |
| Record name | 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1325724-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,5-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301195059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-B]pyridin-8-OL](/img/structure/B1455207.png)

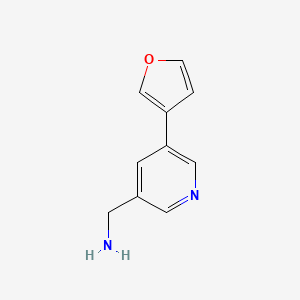
![1-Oxo-2,8-diaza-spiro[4.5]decane-4,8-dicarboxylic acid 8-tert-butyl ester 4-ethyl ester](/img/structure/B1455213.png)
![([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B1455214.png)
![3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride](/img/structure/B1455215.png)
![2-(5-(Tert-butoxycarbonyl)octahydrofuro[3,4-c]pyridin-1-yl)acetic acid](/img/structure/B1455218.png)
